(4-Methoxyoxan-4-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

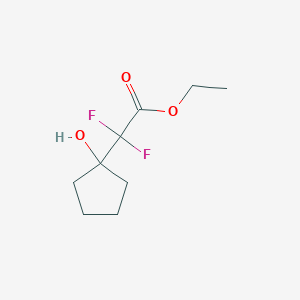

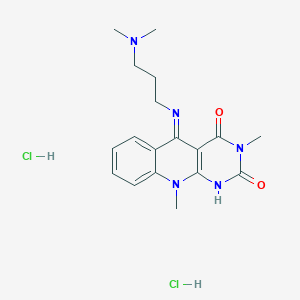

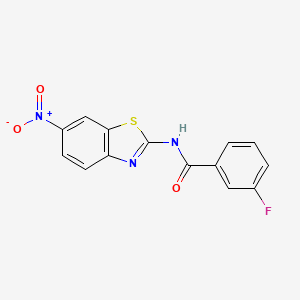

“(4-Methoxyoxan-4-yl)methanesulfonyl chloride” is an organic compound with the CAS Number: 1783946-02-0 . It has a molecular weight of 228.7 . The IUPAC name for this compound is (4-methoxytetrahydro-2H-pyran-4-yl)methanesulfonyl chloride . The compound appears as a powder .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H13ClO4S/c1-11-7(6-13(8,9)10)2-4-12-5-3-7/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 228.7 . The compound’s chemical formula is C7H13ClO4S .Scientific Research Applications

Synthesis and Chemical Reactions

- RNA-cleaving DNA enzyme : Methanesulfonyl chloride is used in the synthesis of RNA-cleaving DNA enzymes, exhibiting a general base catalyzed and/or SN2 reaction mechanism in solvolyses (Choi et al., 2000).

- Reaction with Glycerol : Methanesulfonyl chloride reacts with glycerol to produce certain ketals and dioxanes, demonstrating its utility in complex organic reactions (Upadhyaya et al., 1997).

- Preparation of epoxy-sugars : Methanesulfonyl chloride is involved in the preparation of crystalline epoxy-sugars, indicating its role in specialized sugar chemistry (Voss et al., 2016).

Material Science and Electrochemistry

- Ionic Liquid Formation : Methanesulfonyl chloride forms ionic liquids with AlCl3, useful in studying the electrochemical properties of vanadium pentoxide films (Su et al., 2001).

Organic Chemistry and Pharmaceutical Synthesis

- Conversion of Carboxylic Acids : Methanesulfonyl chloride is used in the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides, showcasing its importance in amide synthesis (Woo et al., 2004).

- Synthesis of Dronedarone Hydrochloride : It plays a role in the synthesis of dronedarone hydrochloride, a pharmaceutical compound, demonstrating its relevance in drug development (Feilong, 2011).

Environmental Chemistry

- Oxidation of Methanesulfinic Acid : Methanesulfonyl chloride is part of the oxidation process of methanesulfinic acid, contributing to understanding environmental oxidation reactions (Flyunt et al., 2001).

Safety and Hazards

Properties

IUPAC Name |

(4-methoxyoxan-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-11-7(6-13(8,9)10)2-4-12-5-3-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCZMKDQFJGZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)

![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)

![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2430698.png)